molecular formula C13H9Cl2NO5 B14326119 Dimethyl 4-(3,4-dichlorophenyl)-1,2-oxazole-3,5-dicarboxylate CAS No. 106723-89-1

Dimethyl 4-(3,4-dichlorophenyl)-1,2-oxazole-3,5-dicarboxylate

Cat. No.: B14326119
CAS No.: 106723-89-1
M. Wt: 330.12 g/mol
InChI Key: UKJPXKWXPYCOMT-UHFFFAOYSA-N
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Description

Dimethyl 4-(3,4-dichlorophenyl)-1,2-oxazole-3,5-dicarboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazole ring substituted with a dichlorophenyl group and two ester groups, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3,4-dichlorophenyl)-1,2-oxazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with dimethyl oxalate in the presence of a base, such as triethylamine, to form the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3,4-dichlorophenyl)-1,2-oxazole-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in synthetic and research applications.

Scientific Research Applications

Dimethyl 4-(3,4-dichlorophenyl)-1,2-oxazole-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3,4-dichlorophenyl)-1,2-oxazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4-(3,4-dichlorophenyl)-1,2-oxazole-3,5-dicarboxylate: shares similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

106723-89-1

Molecular Formula

C13H9Cl2NO5

Molecular Weight

330.12 g/mol

IUPAC Name

dimethyl 4-(3,4-dichlorophenyl)-1,2-oxazole-3,5-dicarboxylate

InChI

InChI=1S/C13H9Cl2NO5/c1-19-12(17)10-9(11(21-16-10)13(18)20-2)6-3-4-7(14)8(15)5-6/h3-5H,1-2H3

InChI Key

UKJPXKWXPYCOMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NO1)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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